N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune cells. DPA-714 is an important tool in the field of molecular imaging and has been used for studying TSPO expression in vivo.
Scientific Research Applications
- Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring quantum algorithms for tasks like factorization, optimization, and cryptography. The unique properties of our compound could contribute to quantum gate operations or qubit manipulation, enhancing quantum computing capabilities .
- The compound’s intricate structure suggests potential as a drug candidate. Medicinal chemists can modify its functional groups to create novel derivatives with specific biological activities. Computational simulations can predict binding interactions with protein targets, aiding drug design .
- The compound’s oxalamide backbone and aromatic rings make it interesting for materials applications. Researchers might explore its use in designing organic semiconductors, sensors, or molecular switches. Its rigidity and electronic properties could lead to innovative nanomaterials .
Quantum Computing and Quantum Algorithms
Drug Discovery and Medicinal Chemistry
Materials Science and Nanotechnology
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-4-3-5-17(15(14)2)24-20(27)19(26)23-12-16-6-10-25(11-7-16)18-13-21-8-9-22-18/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOQOQIUCADLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide |
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